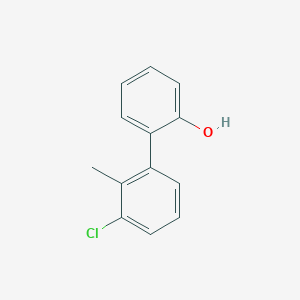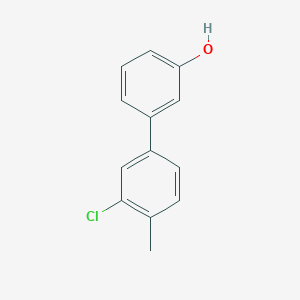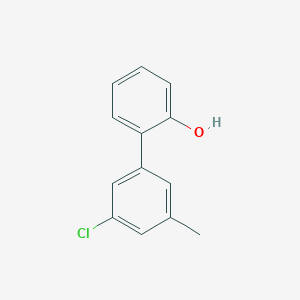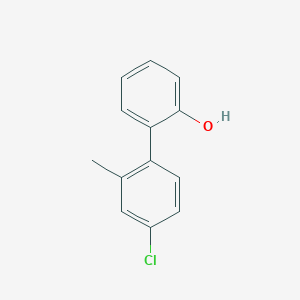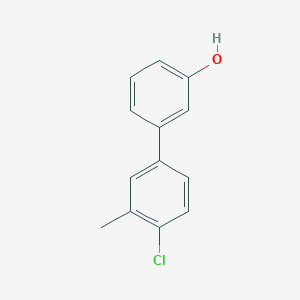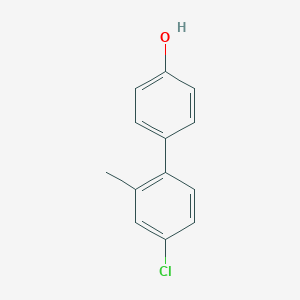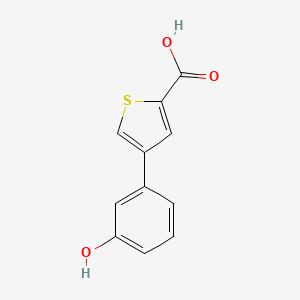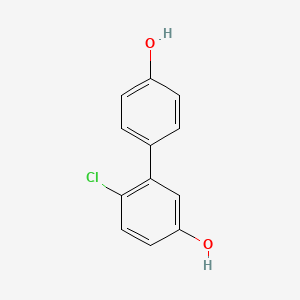
4-(4-Chloro-3-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-methylphenyl)phenol, 95% (4-CMP) is a phenolic compound with a wide range of applications in scientific research. It is a highly versatile organic compound with a unique structure that allows it to be used in a variety of experiments. 4-CMP is a white crystalline solid with a melting point of 156-157 °C and a boiling point of 302 °C. It is soluble in ethanol and chloroform and slightly soluble in water. 4-CMP has been used in numerous scientific research applications, including synthesis of drugs, synthesis of polymers, and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol, 95% is not completely understood. However, it is believed that the compound reacts with the substrate to form an intermediate, which then undergoes a series of reactions to form the desired product. The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol, 95% may also involve the formation of a complex between the compound and the substrate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound has some antimicrobial activity. It has also been shown to possess antioxidant activity and to inhibit the growth of certain bacteria. In addition, 4-(4-Chloro-3-methylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-cancer, and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Chloro-3-methylphenyl)phenol, 95% in lab experiments is its versatility. It can be used as a catalyst in a variety of organic reactions, which makes it a useful tool for synthesizing a wide range of products. Additionally, it is relatively easy to synthesize and has a high yield. The main limitation of using 4-(4-Chloro-3-methylphenyl)phenol, 95% in lab experiments is that it is potentially hazardous and should be handled with care.
Direcciones Futuras
The potential applications of 4-(4-Chloro-3-methylphenyl)phenol, 95% are still being explored. Some possible future directions for research include the development of new methods for synthesizing 4-(4-Chloro-3-methylphenyl)phenol, 95%, the investigation of its effects on human health, and the development of new products using 4-(4-Chloro-3-methylphenyl)phenol, 95% as a catalyst. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)phenol, 95%, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of 4-(4-Chloro-3-methylphenyl)phenol, 95% in the synthesis of drugs and polymers.
Métodos De Síntesis
4-(4-Chloro-3-methylphenyl)phenol, 95% can be synthesized through a variety of methods. One of the most common methods is the Friedel-Crafts alkylation reaction, which involves the reaction of 4-(4-Chloro-3-methylphenyl)phenol, 95% with an alkyl halide in the presence of a Lewis acid catalyst. This reaction produces an alkylated product with a high yield. Other methods for synthesizing 4-(4-Chloro-3-methylphenyl)phenol, 95% include the Grignard reaction, the Wittig reaction, the Ullmann reaction, and the Wittig-Horner reaction.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, such as the Suzuki reaction and the Stille reaction. It has also been used in the synthesis of drugs, such as the antifungal agent ketoconazole and the anti-inflammatory drug ibuprofen. 4-(4-Chloro-3-methylphenyl)phenol, 95% has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates.
Propiedades
IUPAC Name |
4-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGYWEJLUZRDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683518 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-32-8 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


